molecular formula C16H25NO7 B4006045 2-[4-(3-Ethoxyphenoxy)butylamino]ethanol;oxalic acid

2-[4-(3-Ethoxyphenoxy)butylamino]ethanol;oxalic acid

Cat. No.: B4006045
M. Wt: 343.37 g/mol
InChI Key: PVBCMAKVLSHJGQ-UHFFFAOYSA-N
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Description

2-[4-(3-Ethoxyphenoxy)butylamino]ethanol; oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety

Scientific Research Applications

2-[4-(3-Ethoxyphenoxy)butylamino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Ethoxyphenoxy)butylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 3-ethoxyphenol with 1,4-dibromobutane to form 4-(3-ethoxyphenoxy)butane. This intermediate is then reacted with ethanolamine to yield 2-[4-(3-Ethoxyphenoxy)butylamino]ethanol. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Ethoxyphenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-[4-(3-Ethoxyphenoxy)butylamino]acetaldehyde, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(3-Ethoxyphenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Ethoxyphenoxy)butylamino]ethanol
  • 2-[4-(4-Ethoxyphenoxy)butylamino]ethanol

Uniqueness

2-[4-(3-Ethoxyphenoxy)butylamino]ethanol is unique due to its specific ethoxy substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more suitable for certain applications compared to its similar counterparts.

Properties

IUPAC Name

2-[4-(3-ethoxyphenoxy)butylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-2-17-13-6-5-7-14(12-13)18-11-4-3-8-15-9-10-16;3-1(4)2(5)6/h5-7,12,15-16H,2-4,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBCMAKVLSHJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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